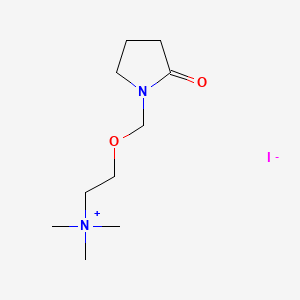
2-Pyridineacetic acid,a-(hydroxyimino)-,(az)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- is a derivative of pyridine, a nitrogen-containing heterocycle. Pyridine and its derivatives are known for their significant clinical and industrial applications due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid with hydroxylamine under acidic conditions to introduce the hydroxyimino group . The reaction is usually carried out in a solvent like ethanol or water, and the temperature is maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistency and high yield. The purity of the final product is often enhanced through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the hydroxyimino group, making it less reactive in certain reactions.
Pyridine-3-carboxylic acid: Similar structure but different position of the carboxylic group, leading to different reactivity.
Pyridine-4-carboxylic acid: Another isomer with distinct chemical properties.
Uniqueness
This functional group allows for a wider range of chemical reactions and interactions with biological targets compared to its similar compounds .
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-3-1-2-4-8-5/h1-4,12H,(H,10,11)/b9-6- |
InChI-Schlüssel |
XEUZNFOODWAMRO-TWGQIWQCSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C(=N/O)/C(=O)O |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)







